molecular formula C7H7IN2O2 B1326328 4-Iodo-2-methyl-6-nitroaniline CAS No. 532934-93-3

4-Iodo-2-methyl-6-nitroaniline

Cat. No. B1326328
CAS RN: 532934-93-3
M. Wt: 278.05 g/mol
InChI Key: QDOSZZJIJPEKSP-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-6-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which have been extensively studied due to their interesting chemical properties and potential applications. Although the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as 2-methyl-4-nitroaniline, 2-iodo-4-nitroaniline, and other iodo-nitroaniline isomers .

Synthesis Analysis

The synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, which are structurally similar to this compound, has been achieved using 2-toluidine as a starting material. The process involves acetylation, nitration, and hydrolysis steps, with the optimal conditions being carefully examined to maximize yields . This suggests that a similar synthetic route could potentially be adapted for the synthesis of this compound by incorporating an appropriate iodination step.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-iodo-4-nitroaniline, has been studied, revealing that molecules are linked by N-H...O hydrogen bonds and nitro...I interactions, forming chains and sheets that are further stabilized by aromatic pi-pi stacking interactions . These structural motifs are common in nitroaniline derivatives and could be expected to play a role in the crystal structure of this compound as well.

Chemical Reactions Analysis

The reactivity of nitroaniline derivatives is influenced by the presence of nitro and amino or iodo substituents. For instance, 2-amino-4-nitroaniline exhibits significant potential for second-order nonlinear optical properties due to its noncentrosymmetric crystal structure . The presence of an iodo substituent in this compound would likely affect its reactivity and could potentially introduce unique properties, such as enhanced halogen bonding capabilities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are characterized by their intermolecular interactions, which include hydrogen bonds, iodo...nitro interactions, and aromatic pi-pi stacking interactions . These interactions not only determine the crystal packing but also influence the material's properties such as melting points, solubility, and optical characteristics. For example, the noncentrosymmetric packing in 2-amino-4-nitroaniline contributes to its nonlinear optical properties . Similarly, the physical and chemical properties of this compound would be expected to be influenced by its molecular structure and the nature of its intermolecular interactions.

Scientific Research Applications

Synthesis of Dyes for Synthetic-Polymer Fibres

4-Iodo-2-methyl-6-nitroaniline, along with related compounds, has been used in the preparation of dyes for synthetic-polymer fibers. These dyes, which range from red to blue, are developed through various iodination procedures and coupling reactions. Their color, dyeing, and fastness properties are evaluated against other substituted derivatives (Peters & Soboyejo, 2008).

Structural Investigations and Quantum Chemical Studies

A molecular complex involving 2-methyl-4-nitroaniline has been analyzed using X-ray diffraction and vibrational spectral studies. These investigations provide insights into the structural and chemical properties of such complexes, which are relevant to materials science and chemistry (Arjunan et al., 2012).

Probing DNA Conformation

In biochemistry, 2-methyl-4-nitroaniline complexes have been used to probe DNA conformation. For example, a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide has been studied to understand the structure of DNA and its interactions (Vyas et al., 1984).

Nonlinear Optical Property Analysis

2-Methyl-4-nitroaniline has been studied for its charge transfer contributions to nonlinear optical properties. This research is crucial for the development of materials with specific optical characteristics, such as in photonics and telecommunications (Jasmine et al., 2016).

Safety and Hazards

4-Iodo-2-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-iodo-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSZZJIJPEKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647866
Record name 4-Iodo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

532934-93-3
Record name 4-Iodo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-methyl-6-nitroaniline (106.5 g, 0.7 mol) and NaOAc (63.2 g, 0.77 mol) in acetic acid (525 mL) was added a solution of ICl (125 g, 0.77 mol) in acetic acid (350 mL). The mixture was heated at 80° C. for 50 min and poured into H2O (2100 mL). After stayed at the room temperature for 16 h, the mixture was filtered to furnish yellow solid that was washed with H2O (3×350 mL). Drying under reduced pressure at 40° C. for 48 h afforded the title compound (191 g, 98%). 1H NMR (CDCl3) δ 2.22 (s, 3H), 6.20 (br s, 2H NH), 7.53 (s, 1H), 8.34 (s, 1H). ESI-MS m/z 279 (MH+).
Quantity
106.5 g
Type
reactant
Reaction Step One
Name
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Name
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
2100 mL
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].

Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound noteworthy?

A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.

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